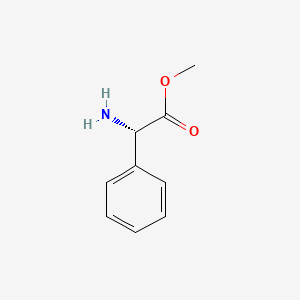

(S)-Methyl 2-amino-2-phenylacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2-amino-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,10H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFLUDRTVIDDOR-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37760-98-8 | |

| Record name | Methyl phenylglycinate, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037760988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL PHENYLGLYCINATE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFS522G80L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Methyl 2-amino-2-phenylacetate basic properties

An In-depth Technical Guide to (S)-Methyl 2-amino-2-phenylacetate

Abstract: this compound, the methyl ester of (S)-phenylglycine, is a cornerstone chiral building block in modern organic synthesis and pharmaceutical development. Its structural motif, featuring a primary amine and a methyl ester at a single stereogenic center, offers remarkable versatility for constructing complex, enantiomerically pure molecules. This technical guide provides a comprehensive examination of its core basic properties, synthetic methodologies, and critical applications, serving as a vital resource for researchers, chemists, and drug development professionals. We will delve into the causality behind experimental choices, present validated protocols, and ground all claims in authoritative references.

Core Physicochemical and Basic Properties

A foundational understanding of the physicochemical characteristics of this compound is paramount for its effective handling, reaction design, and purification.

Structural and Physical Data

The compound's identity and physical state are defined by the following key parameters.

| Property | Value | Source(s) |

| IUPAC Name | methyl (2S)-2-amino-2-phenylacetate | |

| Synonyms | Methyl (S)-(-)-phenylglycinate, (S)-(-)-Methyl-2-amino-2-phenylacetate | [1] |

| CAS Number | 37760-98-8 | [2] |

| Molecular Formula | C₉H₁₁NO₂ | [3] |

| Molecular Weight | 165.19 g/mol | [3] |

| Appearance | Solid / Crystalline Powder | |

| Melting Point | 66-68 °C | [2] |

| Boiling Point | 122 °C (at 5-6 Torr) | [2] |

| Storage Temperature | 2-8°C; Keep in dark place, inert atmosphere | [2][3] |

Note: The hydrochloride salt form (CAS No. 15028-39-4) is also common and exhibits different physical properties, such as a much higher melting point (approx. 220-223 °C).

Basicity and Acidity (pKa)

The term "basic properties" primarily refers to the nucleophilicity and Brønsted-Lowry basicity of the primary amine group (-NH₂).

-

Basicity: The lone pair of electrons on the nitrogen atom makes the molecule a weak base, capable of accepting a proton to form an ammonium salt. This reactivity is central to its utility in synthesis, allowing for N-alkylation, N-acylation, and other modifications.

-

pKa: While a specific pKa value for the conjugate acid of the methyl ester is not widely published, it can be closely approximated by the pKa of the parent amino acid, phenylglycine. The pKa of the -NH₃⁺ group in phenylglycine is approximately 9.2. This indicates that at physiological pH (~7.4), the amine group will be predominantly in its protonated, ammonium form. In organic synthesis, this basicity necessitates the use of a non-nucleophilic base to deprotonate the amine for certain reactions or protection of the amine group altogether.

Synthesis and Purification

The preparation of enantiomerically pure this compound is critical for its use in pharmaceutical applications. The most common and direct method is the esterification of (S)-phenylglycine.

Experimental Protocol: Fischer Esterification of (S)-Phenylglycine

This protocol describes a robust method for synthesizing the title compound via acid-catalyzed esterification. The choice of thionyl chloride is advantageous as it reacts with methanol to generate HCl in situ, avoiding the addition of water, and produces gaseous byproducts (SO₂ and HCl) that can be easily removed.

Materials:

-

(S)-Phenylglycine

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl Ether or Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) Solution

-

Brine (Saturated NaCl Solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with stir bar, reflux condenser, and drying tube

-

Ice bath

Step-by-Step Methodology:

-

Reaction Setup: Suspend (S)-Phenylglycine (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition (Causality): Cool the suspension to 0 °C using an ice bath. Add thionyl chloride (1.1 - 1.5 eq) dropwise via syringe. This slow, cooled addition is critical to control the highly exothermic reaction between SOCl₂ and methanol, preventing potential side reactions and ensuring safety.

-

Reaction Progression: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) until all the starting amino acid has been consumed (typically 4-8 hours).

-

Solvent Removal: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Aqueous Workup (Self-Validation): Dissolve the resulting residue in diethyl ether or DCM. Carefully add saturated NaHCO₃ solution to neutralize the excess acid. The endpoint of neutralization is validated by the cessation of CO₂ effervescence. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the layers. Extract the aqueous layer two more times with the organic solvent. Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization if necessary.

References

Introduction: The Significance of Chiral Purity in Pharmaceutical Synthesis

An In-Depth Technical Guide to (S)-Methyl 2-amino-2-phenylacetate: Structure, Synthesis, and Analysis

This compound, a key derivative of the non-proteinogenic amino acid phenylglycine, serves as a fundamental chiral building block in modern pharmaceutical development. Its importance lies in the stereospecific center at the alpha-carbon, which is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The biological activity of many drugs is intrinsically linked to their three-dimensional structure, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects. The use of stereochemically defined precursors like this compound is therefore not merely a matter of chemical elegance but a critical requirement for developing safer and more effective medicines.[1][2]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and analytical characterization of this compound. It moves beyond simple procedural descriptions to explain the underlying principles and rationale for methodological choices, reflecting a field-proven approach to chemical analysis and synthesis.

Chemical Identity and Physicochemical Properties

The foundational step in working with any chemical is to understand its core identity and physical characteristics. This compound is the methyl ester of the (S)-enantiomer of phenylglycine. It is most commonly handled and stored as its hydrochloride salt to improve stability and shelf-life, though the free base is also used.

Figure 1: 2D Structure of this compoundC(O)OCH3%7D)

The key structural features are the central chiral carbon (Cα), bonded to a phenyl group, an amine group, a carboxylic ester, and a hydrogen atom. The "(S)" designation refers to the counter-clockwise arrangement of these substituents when viewed with the lowest priority group (hydrogen) pointing away, according to the Cahn-Ingold-Prelog priority rules.

A summary of its key properties is presented below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| IUPAC Name | methyl (2S)-2-amino-2-phenylacetate | methyl (2S)-2-amino-2-phenylacetate;hydrochloride | [3] |

| CAS Number | 37760-98-8 | 15028-39-4 | [3][4] |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₂ClNO₂ | [4][5] |

| Molecular Weight | 165.19 g/mol | 201.65 g/mol | [4][5] |

| Appearance | White to off-white solid | White crystalline solid | [6] |

| Melting Point | 66-68 °C | ~200 °C (decomposes) | [5][7] |

| Boiling Point | 122 °C @ 5-6 Torr | Not Applicable | [7] |

| Storage | Store in freezer (-20°C), inert atmosphere | Room temperature, inert atmosphere | [3][7] |

Stereoselective Synthesis: The Fischer-Speier Esterification

The most direct and widely used method for preparing this compound is the Fischer-Speier esterification of the parent amino acid, (S)-phenylglycine. This acid-catalyzed reaction with methanol is efficient and proceeds with retention of configuration at the chiral center, a critical requirement for its use as a chiral synthon.

Causality of Experimental Choices:

-

Acid Catalyst (HCl or H₂SO₄): The reaction requires a strong acid to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. Using anhydrous hydrogen chloride gas or thionyl chloride (SOCl₂) in methanol are common "in situ" methods that generate the necessary acidic conditions while also serving as a dehydrating agent to drive the equilibrium toward the product.

-

Methanol as Solvent and Reagent: Using methanol in large excess serves a dual purpose. It is one of the reactants and also the solvent, ensuring that its high concentration pushes the reaction equilibrium towards the formation of the methyl ester, in accordance with Le Châtelier's principle.

-

Temperature Control: The reaction is typically run at reflux to increase the reaction rate. However, careful temperature control is necessary to avoid side reactions or degradation of the product.

Experimental Protocol: Synthesis via Acid-Catalyzed Esterification

-

Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-phenylglycine (1 equivalent).

-

Reagent Addition: Suspend the amino acid in anhydrous methanol (10-20 mL per gram of amino acid). Cool the flask in an ice bath.

-

Catalysis: Slowly bubble anhydrous hydrogen chloride (HCl) gas through the suspension for 15-20 minutes, or alternatively, add thionyl chloride (1.2 equivalents) dropwise via an addition funnel, maintaining the temperature below 10°C.

-

Self-Validation: The complete dissolution of the initially insoluble (S)-phenylglycine indicates the formation of its more soluble hydrochloride salt and the progress of the reaction.

-

-

Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Isolation: The resulting white solid is the crude this compound hydrochloride. It can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the pure product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound HCl.

Comprehensive Analytical Characterization

Rigorous analysis is required to confirm the identity, purity, and stereochemical integrity of the synthesized compound. A multi-technique approach provides a self-validating system where the results from each analysis corroborate the others.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR are essential.

-

Expertise & Causality: In ¹H NMR, the chemical shift of a proton is determined by its local electronic environment. The electron-withdrawing nature of the ester and phenyl groups deshields the alpha-proton (Cα-H), shifting it downfield. The methyl protons of the ester are in a relatively shielded environment, appearing upfield. In ¹³C NMR, the carbonyl carbon experiences significant deshielding due to the double bond to oxygen, resulting in a large chemical shift.

| ¹H NMR Predicted Data (CDCl₃, 400 MHz) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 4.85 | Singlet | 1H | Alpha-proton (Cα-H ) |

| ~ 3.75 | Singlet | 3H | Methyl ester protons (OCH₃) |

| ~ 2.00 | Broad Singlet | 2H | Amine protons (NH₂) |

| ¹³C NMR Predicted Data (CDCl₃, 100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 173.5 | Ester Carbonyl (C =O) |

| ~ 137.0 | Aromatic Quaternary Carbon (C1) |

| ~ 129.0 | Aromatic CH (C3, C5) |

| ~ 128.8 | Aromatic CH (C4) |

| ~ 127.5 | Aromatic CH (C2, C6) |

| ~ 58.0 | Alpha-Carbon (C α) |

| ~ 52.5 | Methyl Carbon (OC H₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The detection of characteristic vibrations for the amine, ester, and aromatic ring provides strong evidence for the compound's structure.

-

Trustworthiness: This technique serves as a rapid and reliable check. The presence of a strong carbonyl absorption combined with N-H stretches is a definitive fingerprint for an amino ester.

Characteristic IR Absorptions (KBr Pellet, cm⁻¹):

-

3400-3300 cm⁻¹: N-H stretching vibrations (primary amine).

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

2950-2850 cm⁻¹: Aliphatic C-H stretching (methyl group).

-

~1740 cm⁻¹: C=O stretching (ester carbonyl), a strong, sharp peak.

-

~1600, 1495, 1455 cm⁻¹: Aromatic C=C ring stretching.

-

1250-1150 cm⁻¹: C-O stretching (ester).

Chromatographic Analysis

Chiral High-Performance Liquid Chromatography (HPLC)

While NMR and IR confirm the chemical structure, they cannot distinguish between enantiomers. Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of the product.

-

Authoritative Grounding: The principle relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are widely cited in literature for this type of separation.

Experimental Protocol: Chiral HPLC Analysis

-

System: HPLC system with a UV detector.

-

Column: Chiral Stationary Phase column (e.g., Daicel Chiralpak IA or similar).

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA), typically in a 90:10 or 80:20 ratio. A small amount of an amine additive like diethylamine (DEA) (0.1%) may be required to improve peak shape.

-

Rationale: The non-polar hexane and polar IPA allow for fine-tuning of retention times. DEA is a competitive base that deactivates acidic sites on the silica support, preventing peak tailing of the basic analyte.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

-

Analysis: Inject a standard of the racemic mixture first to determine the retention times of both the (S) and (R) enantiomers. Then, inject the synthesized sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Overall Analytical Workflow Diagram

Caption: Integrated workflow for the analytical validation of the final product.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the creation of stereochemically precise pharmaceuticals. A thorough understanding of its structure, synthesis, and analytical properties is paramount for any scientist working in drug discovery and development. The methodologies outlined in this guide—from the logic of acid catalysis in its synthesis to the diastereomeric interactions leveraged in its chiral separation—form a robust framework for producing and validating this critical chiral building block. By integrating these validated protocols, researchers can ensure the quality and stereochemical integrity of their synthetic intermediates, paving the way for the successful development of next-generation therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. 15028-39-4|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. This compound – Biotuva Life Sciences [biotuva.com]

- 5. This compound hydrochloride [oakwoodchemical.com]

- 6. Methyl 2-amino-2-phenylacetate | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound CAS#: 37760-98-8 [m.chemicalbook.com]

(S)-Methyl 2-amino-2-phenylacetate CAS number and identifiers

An In-Depth Technical Guide to (S)-Methyl 2-amino-2-phenylacetate for Advanced Research and Development

This guide provides a comprehensive technical overview of this compound, a pivotal chiral building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core identifiers, physicochemical properties, synthesis, chiral resolution, and analytical characterization, with an emphasis on the scientific principles and practical considerations that underpin its application.

Introduction: The Significance of a Chiral Synthon

This compound, an ester derivative of the non-proteinogenic amino acid (S)-phenylglycine, is a molecule of considerable interest in the pharmaceutical industry. Its value lies in its stereochemically defined structure, which serves as a crucial starting material for the asymmetric synthesis of complex molecules. The precise spatial arrangement of the amino and phenyl groups at the chiral center makes it an indispensable precursor for active pharmaceutical ingredients (APIs) where enantiomeric purity is paramount for therapeutic efficacy and safety. A prime example of its application is in the synthesis of the antiplatelet agent (S)-clopidogrel, where the S-enantiomer is responsible for the desired pharmacological activity, while the R-enantiomer is inactive.[1][2] This guide will provide the foundational knowledge required to effectively utilize this versatile synthon.

Core Identifiers and Physicochemical Properties

Precise identification and understanding of a compound's properties are the bedrock of reproducible science. This compound is most commonly handled in its free base form or as a more stable hydrochloride salt.

| Identifier | This compound (Free Base) | This compound HCl |

| CAS Number | 37760-98-8 | 15028-39-4[3][4] |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₂ClNO₂[3][4] |

| Molecular Weight | 165.19 g/mol | 201.65 g/mol [3][4] |

| IUPAC Name | Methyl (2S)-2-amino-2-phenylacetate | Methyl (2S)-2-amino-2-phenylacetate hydrochloride |

| Synonyms | (S)-(+)-Phenylglycine methyl ester, Methyl (S)-phenylglycinate | (S)-(+)-2-Phenylglycine methyl ester HCl |

| Appearance | Solid | Solid[5] |

| Melting Point | Not widely reported | ~200-223 °C[4][5] |

| Solubility | Soluble in most organic solvents | Soluble in water, methanol |

| Canonical SMILES | COC(=O)--INVALID-LINK--N | COC(=O)--INVALID-LINK--N.Cl |

| InChI Key | BHFLUDRTVIDDOR-QMMMGPOBSA-N | DTHMTBUWTGVEFG-QMMMGPOBSA-N |

Note: The racemic form, (±)-Methyl 2-amino-2-phenylacetate, is identified by CAS Number 26682-99-5.[6]

Synthesis and Chiral Resolution: A Methodological Deep Dive

The industrial production of enantiomerically pure this compound typically involves a two-stage process: the synthesis of the racemic compound followed by chiral resolution. Asymmetric synthesis is an alternative but often more complex approach.

Stage 1: Synthesis of Racemic Methyl 2-amino-2-phenylacetate

The synthesis begins with the formation of the racemic amino acid ester. A common and robust method is the direct esterification of racemic phenylglycine.

Expertise & Experience: The choice of an acid catalyst is critical. While various strong acids can be used, thionyl chloride (SOCl₂) in methanol is particularly effective as it reacts with methanol to form HCl in situ, driving the reaction forward, and also consumes the water produced, preventing the reverse hydrolysis reaction. This method is often referred to as the Fischer-Speier esterification.

Caption: Workflow for the synthesis of racemic methyl 2-amino-2-phenylacetate.

Protocol 1: Synthesis of Racemic Methyl 2-amino-2-phenylacetate

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend racemic D,L-phenylglycine in anhydrous methanol (approx. 5-10 mL per gram of amino acid).

-

Reaction: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (approx. 1.2-1.5 equivalents) dropwise via a dropping funnel. Causality: This exothermic addition must be controlled to prevent side reactions and ensure safety.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and SOCl₂.

-

Isolation: Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude racemic ester.

-

Purification: The crude product can be purified by vacuum distillation or by crystallization of its hydrochloride salt.

Stage 2: Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[7][8] For amino acid esters, this is most effectively achieved by diastereomeric salt formation using a chiral resolving agent.

Trustworthiness: The key to a self-validating resolution protocol is the selection of an appropriate resolving agent that forms diastereomeric salts with significantly different solubilities. For the basic amine group in methyl 2-amino-2-phenylacetate, a chiral acid like L-(+)-tartaric acid is an excellent choice. The two diastereomeric salts, [(S)-ester:(L)-tartrate] and [(R)-ester:(L)-tartrate], will have different crystal lattice energies and thus different solubilities in a given solvent system, allowing for their separation by fractional crystallization.

References

- 1. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 15028-39-4|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. This compound hydrochloride [oakwoodchemical.com]

- 5. Methyl 2-amino-2-phenylacetate hydrochloride | 15028-40-7 [sigmaaldrich.com]

- 6. 26682-99-5|Methyl 2-amino-2-phenylacetate|BLD Pharm [bldpharm.com]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. pharmtech.com [pharmtech.com]

An In-depth Technical Guide to the Role of (S)-Methyl 2-amino-2-phenylacetate in Biochemical Assays

Foreword: Beyond a Simple Building Block

To the dedicated researcher, scientist, and drug development professional, (S)-Methyl 2-amino-2-phenylacetate is likely a familiar chiral synthon. Its prevalence in the synthesis of a multitude of bioactive compounds, most notably semi-synthetic β-lactam antibiotics, is well-documented.[1][2] However, to confine our understanding of this molecule to its role as a mere structural precursor would be to overlook the nuanced biochemical interactions that govern its utility and significance. This guide moves beyond the synthetic pathway to explore the "mechanism of action" of this compound within the context of biochemical assays. We will dissect how its inherent properties—chirality, ester functionality, and amino acid-like structure—dictate its behavior in enzymatic and analytical systems, providing a deeper understanding of its application in drug discovery and development.

The Principle of Chirality in Biological Systems: The 'Why' Behind the (S)-Enantiomer

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological function.[3][4][5][6][7] Biological systems, composed of chiral molecules like L-amino acids and D-sugars, are inherently stereoselective. Enzymes and receptors possess chiral binding pockets, meaning they interact differently with each enantiomer of a chiral drug or substrate.[5][6] One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or even responsible for adverse effects.[5][6]

This compound is the (S)-enantiomer of the methyl ester of phenylglycine. Its importance lies in its ability to confer the correct stereochemistry to a target molecule, which is essential for its interaction with biological targets.[5] The "mechanism of action" in this context is indirect but paramount: the (S)-configuration of this building block dictates the spatial orientation of the final active pharmaceutical ingredient (API), enabling a precise fit into its biological target.

Enzymatic Interactions: this compound as a Substrate

While not a drug that targets a specific enzyme for a therapeutic outcome, this compound and its racemic mixture are valuable substrates in biocatalytic assays, particularly for enzyme-mediated kinetic resolution. This is a direct biochemical interaction that is fundamental to its industrial production.

Lipase-Catalyzed Enantioselective Hydrolysis and Ammonolysis

Lipases are a class of enzymes that have demonstrated significant utility in the stereoselective transformation of phenylglycine esters.[8][9][10] In a biochemical assay setting, these enzymes can selectively act on one enantiomer in a racemic mixture of methyl 2-amino-2-phenylacetate.

-

Mechanism of Action: The enzyme's active site is chiral and will preferentially bind one enantiomer over the other. For instance, a lipase might selectively hydrolyze the (R)-enantiomer, leaving the (S)-enantiomer untouched, or vice versa. This enantiopreference is the basis for kinetic resolution. The reaction can be monitored by measuring the consumption of the ester or the formation of the corresponding acid or amide.

-

Key Enzymes: Lipases from Candida antarctica (often immobilized as Novozym 435) are frequently cited for their high activity and enantioselectivity in these reactions.[10]

-

Assay Considerations: The choice of solvent, water activity, and temperature can profoundly impact both the reaction rate and the enantioselectivity of the lipase.[9][10] For example, t-butanol is often a suitable reaction medium for these transformations.[9]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: Dissolve racemic methyl 2-amino-2-phenylacetate in an appropriate organic solvent (e.g., t-butanol).

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture.

-

Acyl Acceptor: For ammonolysis, an acyl acceptor like ammonium carbamate is introduced.[9] For hydrolysis, a controlled amount of water is required.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30-40°C) with agitation.[9]

-

Monitoring: At various time points, withdraw aliquots of the reaction mixture.

-

Analysis: Analyze the aliquots by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (%ee) of the remaining substrate and the product formed.

Data Presentation: Enantiomeric Excess Over Time

| Time (hours) | Substrate Conversion (%) | Enantiomeric Excess of (S)-ester (%) |

| 1 | 15 | 25 |

| 2 | 30 | 50 |

| 4 | 45 | 85 |

| 6 | 50 | >99 |

| 8 | 51 | >99 |

Note: The above data is illustrative. Actual results will depend on specific reaction conditions.

Analytical Methodologies for Biochemical Characterization

To ensure the quality and stereochemical purity of this compound and the molecules derived from it, robust analytical methods are essential. These methods form the backbone of quality control in both research and manufacturing.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[11]

-

Principle: The separation is achieved using a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times.

-

Stationary Phases: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used for the separation of amino acid derivatives.[12]

-

Mobile Phase: The choice of mobile phase (e.g., a mixture of hexane and isopropanol) is crucial for achieving optimal separation.[12]

-

Derivatization: While direct analysis is possible, derivatization with reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) can enhance separation and detection.[13]

Experimental Workflow: Chiral HPLC Analysis

Caption: Workflow for Chiral HPLC Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can also be used for determining enantiomeric purity.[14]

-

Principle: In a chiral environment, the nuclei of two enantiomers can become diastereotopic and thus chemically non-equivalent, leading to separate signals in the NMR spectrum. This chiral environment can be created by using a chiral solvating agent or by derivatizing the analyte with a chiral derivatizing agent (CDA).

-

Chiral Derivatizing Agents (CDAs): Mosher's acid is a classic example of a CDA used for this purpose.

-

Multinuclear NMR: While ¹H NMR is common, other nuclei like ¹³C, ¹⁹F, and ³¹P can also be used for chiral discrimination, often providing better resolution.[14]

Application in the Synthesis of Bioactive Molecules: An Indirect Mechanism of Action

The primary role of this compound in drug discovery is as a key intermediate in the synthesis of APIs.[15] Its "mechanism of action" is thus embodied in the final product.

Case Study: Semi-Synthetic Penicillins

Many semi-synthetic penicillins and cephalosporins contain a phenylglycine side chain. The stereochemistry of this side chain is critical for their antibacterial activity. For instance, ampicillin, which has an (R)-phenylglycine side chain, is synthesized from D-(-)-phenylglycine derivatives. While this is the opposite enantiomer to the topic of this guide, it underscores the principle that stereochemistry is crucial. The (S)-enantiomer would lead to a diastereomeric and likely less active or inactive antibiotic.

Caption: Role as a chiral building block for APIs.

Conclusion: An Essential Tool in the Biochemical Sciences

This compound is more than a simple chemical reagent; it is a molecule whose biochemical interactions and inherent chirality are fundamental to its utility. Its mechanism of action in biochemical assays is multifaceted. It acts as a specific substrate for resolving enzymes, allowing for the large-scale production of enantiomerically pure materials. Its stereochemistry is the critical determinant for the biological activity of the complex molecules synthesized from it, an indirect yet powerful "mechanism." Finally, its behavior in analytical systems like chiral HPLC and NMR allows for the rigorous quality control necessary in drug development. For the researchers, scientists, and drug development professionals, a thorough understanding of these biochemical nuances is essential for leveraging the full potential of this vital chiral building block.

References

- 1. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

- 2. EP3197863A1 - Salt of phenylglycine methyl ester - Google Patents [patents.google.com]

- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 4. The importance of stereochemistry in drug action and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. omicsonline.org [omicsonline.org]

- 8. Improving lipase-catalyzed enantioselective ammonolysis of phenylglycine methyl ester in organic solvent by in situ racemization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipase-catalysed enantioselective ammonolysis of phenylglycine methyl ester in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Lipase-catalyzed enantioselective ammonolysis of racemic phenylglycine methyl ester in organic solvent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 13. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound [myskinrecipes.com]

(S)-Methyl 2-amino-2-phenylacetate: A Cornerstone Chiral Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Imperative of Chirality in Synthesis

In the landscape of modern drug discovery and materials science, the control of stereochemistry is not merely an academic exercise but a fundamental necessity. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, where enantiomers of the same compound can exhibit dramatically different pharmacological or toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of contemporary organic chemistry. Chiral building blocks—enantiopure molecules that serve as starting materials—are among the most powerful tools for achieving this goal.

This guide focuses on (S)-Methyl 2-amino-2-phenylacetate, the methyl ester of (S)-phenylglycine. As a non-proteinogenic α-amino acid derivative, its rigid phenyl group and versatile amino and ester functionalities make it an exceptionally valuable and widely utilized chiral synthon. Its incorporation into molecular targets allows for the precise installation of a stereogenic center, influencing the overall architecture and properties of the final product. We will explore the synthesis of this building block, its key chemical transformations, and its critical role in the construction of complex, high-value molecules such as peptidomimetics and β-lactam antibiotics.

Physicochemical and Spectroscopic Data

A foundational understanding of a building block's properties is critical for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point (°C) | ~200 (hydrochloride salt, dec.) | [1] |

| Optical Rotation [α]20/D | +120° (c=1 in H₂O, for HCl salt) | [1] |

| CAS Number | 37760-98-8 (Free base) | - |

| CAS Number | 15028-39-4 (Hydrochloride salt) | [1] |

Section 1: Synthesis and Enantiomeric Enrichment

The utility of this compound is predicated on its availability in high enantiomeric purity. Two primary strategies are employed for its production: the resolution of a racemic mixture and direct asymmetric synthesis.

Chiral Resolution of Racemic Methyl 2-amino-2-phenylacetate

Classical resolution remains a robust and scalable method for separating enantiomers.[2] This technique relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[2][3]

A common and industrially viable resolving agent for racemic amines and their derivatives is an enantiopure chiral acid, such as (+)-tartaric acid.[3] The process involves two key stages: diastereomeric salt formation and the subsequent liberation of the desired enantiomer.

Workflow: Classical Chiral Resolution

Caption: Diastereomeric salt formation and separation workflow.

Protocol 1: Chiral Resolution via Diastereomeric Salt Formation

-

Step 1: Salt Formation: Dissolve racemic methyl 2-amino-2-phenylacetate (1.0 eq) and (+)-tartaric acid (0.5 eq) in a suitable solvent, such as methanol, with gentle heating to ensure complete dissolution.

-

Step 2: Crystallization: Allow the solution to cool slowly to room temperature and stand undisturbed. The diastereomeric salt with lower solubility (e.g., the (S)-amine-(R,R)-tartrate salt) will preferentially crystallize.[2] The process can be aided by seeding with a small crystal of the desired salt.

-

Step 3: Isolation: Isolate the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent to remove the soluble diastereomer.

-

Step 4: Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., aqueous sodium hydroxide or ammonia) to neutralize the tartaric acid and deprotonate the amine.

-

Step 5: Extraction and Purification: Extract the liberated this compound into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the enantiomerically enriched product. The enantiomeric excess (ee) can be determined using chiral HPLC.

Asymmetric Synthesis

Direct asymmetric synthesis offers an elegant alternative to resolution, aiming to create the desired enantiomer selectively from an achiral precursor, thus avoiding the loss of 50% of the material inherent in classical resolution. A powerful and well-established method for the asymmetric synthesis of α-amino acids is the alkylation of glycine-derived Schiff bases complexed to a metal, typically Ni(II).[4][5]

In this approach, a chiral auxiliary is incorporated into the Schiff base ligand. This auxiliary creates a chiral environment around the metal center, directing the approach of an electrophile to one face of the glycine enolate equivalent.[4] The Belokon' method, utilizing a chiral ligand derived from (S)-proline and o-aminobenzophenone, is a benchmark for this transformation.[5]

Mechanism: Asymmetric Synthesis via Ni(II) Complex

References

- 1. (S)-(+)-2-Phenylglycine methyl ester 97 15028-39-4 [sigmaaldrich.com]

- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 3. rsc.org [rsc.org]

- 4. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Enantioselective Quest: A Technical Guide to the Discovery and History of (S)-Methyl 2-amino-2-phenylacetate

Abstract

(S)-Methyl 2-amino-2-phenylacetate, a chiral ester of significant importance, stands as a cornerstone in the asymmetric synthesis of numerous pharmaceutical compounds. This in-depth technical guide navigates the historical landscape of its discovery and the evolution of synthetic methodologies for its preparation. We will explore the fundamental principles and practical applications of classical chemical resolution and enzymatic kinetic resolution, the two primary pathways to obtaining this enantiomerically pure building block. This guide is intended for researchers, scientists, and drug development professionals, providing both a historical narrative and actionable experimental insights into the synthesis and application of this pivotal molecule.

Introduction: The Significance of a Chiral Synthon

In the realm of medicinal chemistry, the stereochemistry of a molecule is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles. This compound, the methyl ester of (S)-phenylglycine, has emerged as a critical chiral synthon, primarily due to its integral role in the side-chain of several semi-synthetic β-lactam antibiotics, most notably ampicillin.[1][2] The quest for enantiomerically pure this compound is therefore not merely an academic exercise but a crucial step in the industrial production of life-saving medicines.

This guide will illuminate the path of discovery and the development of synthetic strategies for this important molecule, focusing on the two dominant approaches: classical diastereomeric resolution and the more modern and elegant enzymatic kinetic resolution.

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of the target molecule is essential for any synthetic endeavor.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [3] |

| Molecular Weight | 165.19 g/mol | [3] |

| Appearance | Solid | [3] |

| CAS Number | 37760-98-8 | [4] |

The Dawn of Resolution: Classical Approaches

The initial challenge in obtaining this compound was the separation of its racemic mixture. The pioneering work of Louis Pasteur in the mid-19th century laid the groundwork for classical resolution, a technique that remains relevant today.[5] This method relies on the conversion of a pair of enantiomers into a pair of diastereomers, which, due to their different physical properties, can be separated.

Diastereomeric Salt Formation with Chiral Acids

The most common classical approach for resolving racemic amines and their derivatives is the formation of diastereomeric salts with a chiral resolving agent, typically a chiral acid.[5] For methyl 2-amino-2-phenylacetate, this involves reacting the racemic mixture with an enantiomerically pure acid, such as tartaric acid.[6]

The underlying principle is the formation of two diastereomeric salts:

-

(R)-methyl 2-amino-2-phenylacetate + (R,R)-tartaric acid → [(R)-amine:(R,R)-acid] salt

-

This compound + (R,R)-tartaric acid → [(S)-amine:(R,R)-acid] salt

These two salts, being diastereomers, possess different solubilities, allowing for their separation by fractional crystallization.[7] Once the desired diastereomeric salt is isolated, the chiral auxiliary (tartaric acid) is removed by treatment with a base to liberate the enantiomerically pure this compound.

Diagram 1: Workflow of Classical Resolution via Diastereomeric Salt Formation

Caption: A schematic overview of the classical resolution process.

Experimental Protocol: Generalized Diastereomeric Resolution

Objective: To resolve racemic methyl 2-amino-2-phenylacetate using a chiral acid.

Materials:

-

Racemic methyl 2-amino-2-phenylacetate

-

Enantiomerically pure tartaric acid (or another suitable chiral acid)

-

Methanol (or another suitable solvent)

-

Sodium hydroxide solution (for liberation)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Salt Formation: Dissolve the racemic methyl 2-amino-2-phenylacetate in a minimal amount of warm methanol. In a separate flask, dissolve an equimolar amount of the chiral resolving acid in warm methanol.

-

Mixing and Crystallization: Slowly add the acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

-

Recrystallization (Optional): To improve diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent.

-

Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a sodium hydroxide solution to basify the mixture.

-

Extraction and Isolation: Extract the liberated this compound with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched product.

The Biocatalytic Revolution: Enzymatic Kinetic Resolution

While classical resolution is a robust technique, it can be laborious and time-consuming. The advent of biocatalysis offered a more elegant and often more efficient alternative. Enzymatic kinetic resolution (EKR) utilizes the high stereoselectivity of enzymes to differentiate between enantiomers.[8]

Lipase-Catalyzed Enantioselective Acylation

Lipases are a class of enzymes that have proven to be particularly effective for the kinetic resolution of a wide range of chiral compounds, including amino esters.[9][10] In the context of resolving racemic methyl 2-amino-2-phenylacetate, a lipase can selectively catalyze the acylation of one enantiomer, leaving the other unreacted.

The reaction involves treating the racemic amino ester with an acyl donor in the presence of a lipase. The enzyme will preferentially acylate one enantiomer (for example, the R-enantiomer) to form an N-acyl derivative. The unreacted (S)-enantiomer can then be separated from the acylated product.

Diagram 2: Mechanism of Lipase-Catalyzed Kinetic Resolution

References

- 1. EP3197863A1 - Salt of phenylglycine methyl ester - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 2-amino-2-phenylacetate | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 7. researchgate.net [researchgate.net]

- 8. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Spectroscopic Data of (S)-Methyl 2-amino-2-phenylacetate: A Technical Guide

Introduction

(S)-Methyl 2-amino-2-phenylacetate, also known as Methyl L-phenylglycinate, is a chiral α-amino acid ester of significant interest in synthetic organic chemistry and drug development. It serves as a crucial building block for synthesizing a variety of pharmaceuticals, including antibiotics and peptidomimetics. The precise characterization of this molecule is paramount for quality control, reaction monitoring, and regulatory compliance. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the structure and purity of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Chirality | (S)-enantiomer | [1] |

| Appearance | Solid |

This guide is designed for researchers, scientists, and drug development professionals who require a robust understanding of the spectroscopic profile of this important chiral intermediate.

Overall Analytical Workflow

The comprehensive characterization of this compound involves a multi-technique approach to confirm its identity, structure, and purity. The logical flow of analysis ensures each aspect of the molecule's structure is validated.

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence and chemical environment of each unique proton and carbon atom.

Disclaimer: Experimental NMR spectra for the free base form of this compound are not widely available in public databases. The following data interpretation is based on established chemical shift principles and data from closely related analogs. The analysis also includes predicted shifts for the more common hydrochloride salt form, highlighting the expected spectral changes upon protonation of the amine.

Principles and Experimental Causality

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key experimental choices include the selection of a deuterated solvent that fully dissolves the analyte without exchanging with labile protons (e.g., CDCl₃ for the free base, DMSO-d₆ or D₂O for the hydrochloride salt). A standard 400-600 MHz spectrometer is typically sufficient to resolve all signals.[2]

¹³C NMR identifies all unique carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans are required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[3] Proton-decoupled mode is standard, resulting in sharp singlet peaks for each carbon.

Standard Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Tune and shim the spectrometer probe for the specific sample to ensure optimal magnetic field homogeneity.

-

For ¹H NMR, acquire spectra using a standard single-pulse experiment. A pulse angle of 30-45° and a relaxation delay of 1-2 seconds are typical.

-

For ¹³C NMR, use a standard proton-decoupled pulse program (e.g., zgpg30). A relaxation delay of 2 seconds is generally sufficient.

-

-

Data Acquisition:

-

Acquire 8-16 scans for ¹H NMR and 128-1024 scans for ¹³C NMR, depending on sample concentration and instrument sensitivity.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

-

Data Interpretation and Predicted Spectra

Structure and Atom Numbering:

¹H NMR Predicted Data (400 MHz, CDCl₃)

| Label | Protons | Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| Ar-H | 5H | ~7.2-7.4 | Multiplet | 5H | Phenyl Ring | Standard chemical shift for monosubstituted benzene ring protons. |

| α-H | 1H | ~4.5 | Singlet | 1H | Benzylic CH | Deshielded by the adjacent phenyl ring, nitrogen, and carbonyl group. |

| δ-H | 3H | ~3.7 | Singlet | 3H | Methoxy CH₃ | Typical shift for a methyl ester. |

| β-H | 2H | ~1.8-2.5 | Broad Singlet | 2H | Amine NH₂ | Labile protons; signal is often broad and its position is concentration-dependent. |

-

Note on Hydrochloride Salt: If analyzing the HCl salt (in DMSO-d₆ or D₂O), the primary amine becomes a protonated ammonium group (-NH₃⁺). The α-H signal would shift downfield significantly (to >5.0 ppm) due to the strong electron-withdrawing effect of the -NH₃⁺ group. The amine protons would appear as a very broad signal further downfield, or exchange with D₂O and disappear.

¹³C NMR Predicted Data (100 MHz, CDCl₃)

| Label | Carbon | Predicted Shift (ppm) | Assignment | Rationale |

| γ-C | 1C | ~174-175 | Ester Carbonyl (C=O) | Characteristic chemical shift for an ester carbonyl carbon. |

| Ar-C (ipso) | 1C | ~138-140 | Phenyl C (substituted) | Quaternary carbon attached to the chiral center; often has lower intensity. |

| Ar-C (ortho, meta) | 4C | ~127-129 | Phenyl CH | Aromatic carbons. Due to symmetry, ortho and meta carbons may be equivalent or have very close shifts. |

| Ar-C (para) | 1C | ~126-127 | Phenyl CH | Aromatic carbon furthest from the substituent. |

| α-C | 1C | ~58-60 | Benzylic CH | Aliphatic carbon significantly deshielded by attached N, C=O, and phenyl groups. |

| δ-C | 1C | ~52-53 | Methoxy CH₃ | Typical shift for a methyl ester carbon. |

-

Note on Hydrochloride Salt: For the HCl salt, the α-C signal would also be expected to shift downfield by several ppm due to the electron-withdrawing ammonium group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). For this compound, IR is ideal for confirming the presence of the amine (N-H), the ester (C=O), and the aromatic ring.

Principles and Experimental Causality

The absorption of IR radiation occurs only when a vibration results in a change in the molecule's dipole moment. The ester carbonyl (C=O) bond is highly polarized and gives rise to a very strong, sharp absorption, making it one of the most diagnostic peaks in the spectrum.[4] The primary amine (-NH₂) group is also highly characteristic, typically showing two distinct stretching bands (symmetric and asymmetric) for the N-H bonds.[5] The choice of Attenuated Total Reflectance (ATR) is a modern, field-proven technique that requires minimal sample preparation and is suitable for solid samples.

Standard Experimental Protocol (ATR-FTIR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of percent transmittance (%T).

Data Interpretation and Predicted Spectrum

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3400–3250 | Medium, Two Bands | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂)[5][6] |

| 3100–3000 | Medium-Weak | C-H Stretch | Aromatic (sp² C-H) |

| 3000–2850 | Medium-Weak | C-H Stretch | Aliphatic (sp³ C-H from CH and CH₃) |

| ~1740 | Strong, Sharp | C=O Stretch | Ester Carbonyl[4] |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C Stretch (in-ring) | Aromatic Ring |

| ~1650-1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂)[5] |

| 1300–1000 | Strong | C-O Stretch | Ester (O-C-C) |

| 900–675 | Strong | C-H Bend ("oop") | Monosubstituted Aromatic Ring |

The most diagnostic peaks for confirmation are the pair of N-H stretches above 3200 cm⁻¹ and the strong, sharp ester C=O stretch around 1740 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid esters, typically generating a protonated molecular ion [M+H]⁺.

Principles and Experimental Causality

In ESI-MS, the analyte is ionized directly from a solution, forming gaseous ions with minimal fragmentation in the source. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the ions. For this compound (MW = 165.19), the primary ion observed in positive mode ESI will be the protonated molecule [M+H]⁺ at m/z 166.2.

Tandem mass spectrometry (MS/MS) can be used to gain further structural insight. The [M+H]⁺ ion is isolated and subjected to Collision-Induced Dissociation (CID), causing it to fragment in a predictable manner. The fragmentation pathways are governed by the relative stability of the resulting fragment ions and neutral losses. Common fragmentation pathways for protonated α-amino acid esters include the loss of small neutral molecules like methanol or formic acid, and cleavage of the bonds alpha to the nitrogen and carbonyl groups.[7][8]

Standard Experimental Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters (Positive Ion Mode):

-

Set the capillary voltage to an appropriate value (e.g., +3.5 to +4.5 kV).

-

Optimize nebulizing gas flow and drying gas temperature to ensure efficient desolvation.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da).

-

-

MS/MS Analysis (Optional):

-

Select the [M+H]⁺ ion (m/z 166.2) as the precursor for CID.

-

Apply collision energy to induce fragmentation and acquire the product ion spectrum.

-

Data Interpretation and Predicted Fragmentation

Predicted ESI-MS Data

| m/z | Ion | Description |

| 166.2 | [M+H]⁺ | Protonated Molecular Ion |

| 106.1 | [M+H - CH₃OH - CO]⁺ or [C₇H₈N]⁺ | Loss of methanol (from ester) and carbon monoxide, or formation of phenyliminium ion after loss of methoxycarbonyl group. A very common and stable fragment. |

| 149.1 | [M+H - NH₃]⁺ | Loss of ammonia. |

| 91.1 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl groups (less common in ESI than EI). |

Primary Fragmentation Pathway:

The most likely fragmentation pathway for the protonated molecule involves cleavage of the ester and the bond between the alpha-carbon and the carbonyl carbon, driven by the stability of the resulting iminium ion.

Caption: Predicted ESI-MS/MS Fragmentation of [M+H]⁺.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and atomic connectivity. IR spectroscopy validates the presence of key functional groups—the primary amine and the methyl ester. Mass spectrometry confirms the molecular weight and provides structural clues through predictable fragmentation patterns. Together, these techniques form a self-validating system essential for ensuring the quality and identity of this critical chiral building block in research and pharmaceutical development.

References

- 1. Methyl phenylglycinate, L- | C9H11NO2 | CID 1201451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. box2073.temp.domains [box2073.temp.domains]

- 3. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. scribd.com [scribd.com]

- 7. scispace.com [scispace.com]

- 8. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of (S)-Methyl 2-amino-2-phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of a Critical Chiral Building Block

(S)-Methyl 2-amino-2-phenylacetate, a key chiral intermediate in the synthesis of numerous pharmaceuticals, possesses physicochemical properties that are paramount to its effective use in drug development and manufacturing. Its solubility dictates formulation strategies and bioavailability, while its stability profile influences storage, handling, and the impurity profile of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols to empower researchers and scientists in their daily work.

Part 1: Solubility Profile of this compound

The solubility of a compound is a critical determinant of its behavior in various stages of drug development, from reaction kinetics in synthesis to absorption and distribution in vivo. This compound, with its amino acid ester structure, exhibits a solubility profile that is highly dependent on the nature of the solvent and the pH of the medium.

Qualitative and Quantitative Solubility

The hydrochloride salt of this compound is commercially available as a solid, which suggests that it is likely more stable and potentially has different solubility characteristics compared to the free base.[3]

Table 1: Estimated Solubility of this compound

| Solvent | Estimated Solubility | Rationale |

| Water | Slightly Soluble | The polar amino and ester groups contribute to water solubility, but the hydrophobic phenyl ring limits it. Expected to be more soluble than methyl phenylacetate. |

| Methanol | Soluble | As a polar protic solvent, methanol can effectively solvate both the polar and non-polar portions of the molecule. |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for amino acid esters. A related compound, methyl phenylacetate, is soluble at 1:6 in 60% ethanol.[4] |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent that can interact with the polar groups, but may be less effective at solvating the amino group compared to protic solvents. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. A related compound, methyl phenylacetate, is reported to be soluble at ≥28.1 mg/mL in DMSO.[5] |

Impact of pH on Aqueous Solubility

The amino group in this compound is basic and will be protonated at acidic pH. This protonation to form a cationic species significantly increases the molecule's polarity and, consequently, its aqueous solubility. Conversely, at basic pH, the amino group is deprotonated, and the compound exists as the free base, which is expected to have lower aqueous solubility. This pH-dependent solubility is a critical consideration in designing aqueous formulations and in purification processes.

Experimental Protocol for Solubility Determination

A robust and validated analytical method is essential for accurately determining the solubility of this compound. A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach.

Step-by-Step Methodology:

-

Method Development: Develop a reverse-phase HPLC method capable of separating this compound from any potential impurities or degradants. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection at a wavelength where the analyte has significant absorbance (e.g., around 210-220 nm or near the phenyl ring's absorbance maxima) should be employed.

-

Method Validation: Validate the HPLC method according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually confirm the presence of undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Dilute the filtered solution with the mobile phase to a concentration within the validated linear range of the HPLC method.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

Calculate the solubility in mg/mL or other appropriate units.

-

Diagram of Solubility Determination Workflow:

Caption: Workflow for determining the equilibrium solubility of this compound.

Part 2: Chemical Stability Profile

The chemical stability of this compound is a critical quality attribute that can impact its shelf-life, the formation of impurities, and ultimately, the safety and efficacy of the final drug product. Understanding its degradation pathways under various stress conditions is essential for developing stable formulations and establishing appropriate storage conditions.

Potential Degradation Pathways

Based on its chemical structure, this compound is susceptible to degradation through several pathways:

-

Hydrolysis: The ester functional group is prone to hydrolysis, especially under acidic or basic conditions, to yield (S)-2-amino-2-phenylacetic acid and methanol. The rate of hydrolysis is expected to be pH-dependent.

-

Oxidation: The amino group and the benzylic carbon are potential sites for oxidative degradation. A proposed degradation pathway for the methyl ester of phenylglycine involves the formation of an imine intermediate.

-

Photodegradation: Aromatic amino acid derivatives can be susceptible to degradation upon exposure to light, particularly UV radiation.

-

Thermal Degradation: Elevated temperatures can accelerate degradation reactions, including hydrolysis and potentially other decomposition pathways.

Forced Degradation Studies

Forced degradation (stress testing) studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. These studies involve subjecting the compound to conditions more severe than those it would encounter during storage and handling.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Recommended Parameters | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | Ester hydrolysis |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 1-2 hours | Ester hydrolysis |

| Neutral Hydrolysis | Water at 60 °C for 24-48 hours | Ester hydrolysis |

| Oxidative | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the amino group and/or benzylic position |

| Photolytic | Exposure to ICH-specified light conditions (UV and visible) | Photodegradation of the aromatic ring and other chromophores |

| Thermal | Solid-state at 60-80 °C for up to 1 week | Thermal decomposition, accelerated hydrolysis |

Experimental Protocol for Stability-Indicating HPLC Method Development and Validation

A validated stability-indicating HPLC method is essential for accurately quantifying the parent compound and separating it from all potential degradation products.

Step-by-Step Methodology:

-

Forced Degradation Sample Preparation: Prepare solutions of this compound under the stress conditions outlined in Table 2. Also, prepare an unstressed control sample.

-

HPLC Method Development and Optimization:

-

Develop an HPLC method (as described in section 1.3) that provides baseline separation between the parent peak and all degradation product peaks.

-

Employ a photodiode array (PDA) detector to assess peak purity and to identify the optimal detection wavelength.

-

Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve the desired separation.

-

-

Method Validation: Validate the stability-indicating method according to ICH guidelines. In addition to the parameters mentioned in section 1.3, specificity is of paramount importance. Specificity should be demonstrated by showing that the method can resolve the main peak from all degradation products and any placebo components if applicable. Peak purity analysis using a PDA detector is a key component of this validation.

Diagram of Stability-Indicating Method Development Workflow:

Caption: Workflow for developing and validating a stability-indicating HPLC method.

Conclusion: A Foundation for Robust Development

A thorough understanding of the solubility and stability of this compound is not merely an academic exercise but a fundamental prerequisite for successful and robust drug development. The insights and protocols provided in this guide are intended to equip researchers and scientists with the necessary tools to navigate the challenges associated with this critical chiral building block. By applying these principles, from accurate solubility determination to the development of validated stability-indicating methods, professionals in the pharmaceutical industry can ensure the quality, safety, and efficacy of the medicines they develop.

References

The Versatile Chiral Synthon: A Technical Guide to (S)-Methyl 2-amino-2-phenylacetate in Modern Medicinal Chemistry

Foreword: The Significance of Chirality in Drug Design

In the landscape of modern drug discovery, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Biological systems, being inherently chiral, often exhibit stark differences in pharmacological response to enantiomers of a drug molecule. The U.S. Food and Drug Administration (FDA) has long recognized this, issuing guidelines that necessitate the evaluation of the pharmacological and toxicological profiles of individual enantiomers. This has propelled the demand for enantiomerically pure starting materials, often referred to as chiral building blocks, which serve as foundational components in the synthesis of complex, single-enantiomer active pharmaceutical ingredients (APIs). (S)-Methyl 2-amino-2-phenylacetate, a derivative of the non-proteinogenic amino acid (S)-phenylglycine, has emerged as a particularly valuable chiral synthon, offering a unique combination of steric and electronic properties that medicinal chemists can exploit to construct novel therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted applications of this compound in medicinal chemistry, from its fundamental properties to its role in the synthesis of life-saving medicines.

Physicochemical and Stereochemical Profile of this compound

This compound, also known as (S)-(+)-2-Phenylglycine methyl ester, is a white to off-white solid at room temperature. Its hydrochloride salt is also commonly used in synthesis due to its improved stability and handling characteristics. The key to its utility lies in the stereochemically defined center at the alpha-carbon, which bears a phenyl ring, an amino group, and a methyl ester. This arrangement provides a rigid scaffold and multiple points for chemical modification.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| Melting Point | 66-68 °C | [1] |

| Boiling Point | 122 °C (5-6 Torr) | [1] |

| Optical Rotation ([α]20/D) | +120° (c=1 in H₂O) for HCl salt | |

| CAS Number | 37760-98-8 | [2] |

| PubChem CID | 11389612 | [3] |

The (S)-configuration of this molecule is crucial for its specific interactions with biological targets. The spatial orientation of the phenyl and amino groups dictates how a larger molecule, incorporating this fragment, will bind to the active site of an enzyme or a receptor.

Enantioselective Synthesis and Resolution

The provision of enantiomerically pure this compound is a critical first step for its application in medicinal chemistry. Two primary strategies are employed: enantioselective synthesis and resolution of a racemic mixture.

Enzymatic Resolution of Racemic Phenylglycine Methyl Ester

One of the most efficient and scalable methods for obtaining the (S)-enantiomer is through the enzymatic resolution of racemic phenylglycine methyl ester. Lipases are particularly effective for this transformation due to their stereoselectivity.

Workflow for Lipase-Catalyzed Enantioselective Ammonolysis:

Caption: Enzymatic resolution of racemic phenylglycine methyl ester.

Experimental Protocol: Lipase-Catalyzed Enantioselective Ammonolysis [4][5]

-

Reaction Setup: In a temperature-controlled reactor, dissolve racemic phenylglycine methyl ester in an anhydrous organic solvent such as tert-butanol.

-